molecular formula C23H25N3O4 B2569748 N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898456-16-1

N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2569748
CAS RN: 898456-16-1
M. Wt: 407.47
InChI Key: SGKNOMACAQHHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure contains functional groups that are reactive intermediates in the formation of complex organic compounds. For instance, the methoxyphenethyl group can be used to synthesize imidazole derivatives, which are known for their biological activities, including antimicrobial and anticancer properties .

Pharmacological Research

The compound’s structural complexity allows it to interact with various biological targets. It can be used to develop new pharmacological agents, particularly in the modulation of calcium channels, which are crucial in cellular signaling. This has implications in researching treatments for diseases like cancer, where calcium signaling plays a role in cell proliferation .

Catalysis

The methoxyphenyl group within the compound can act as a ligand in catalytic systems. It can be used to synthesize catalysts for organic reactions, such as the Michael addition, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-30-19-7-4-15(5-8-19)10-11-24-22(28)23(29)25-18-13-16-3-2-12-26-20(27)9-6-17(14-18)21(16)26/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKNOMACAQHHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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